1,6-Dinitropyrene
Overview
Description
1,6-Dinitropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈N₂O₄. It is a nitro-substituted derivative of pyrene, characterized by the presence of two nitro groups at the 1 and 6 positions on the pyrene ring. This compound is known for its mutagenic and carcinogenic properties and is commonly found in particulate emissions from combustion sources, such as diesel exhaust .
Mechanism of Action
Target of Action
1,6-Dinitropyrene, a type of nitroarene, primarily targets DNA in various tissues . It forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in rat liver, kidney, urinary bladder, and mammary gland .
Mode of Action
This compound is metabolically activated by the human cytochrome P-450 system to form nitroreduced dinitropyrene . This process is catalyzed by nitroreductase enzymes endogenous to the marker organism, producing electrophilic species from one or both of the nitro groups . The activated metabolite then interacts with DNA, leading to the formation of DNA adducts .
Biochemical Pathways
The activation pathways of this compound are catalyzed by the human cytochrome P-450 system, leading to the formation of nitroreduced dinitropyrene . Additionally, the acetyltransferase activation pathway is involved following nitroreduction . The activated metabolite then binds to DNA, forming DNA adducts .
Pharmacokinetics
It is known that the compound is rapidly absorbed and metabolized in the body . The formation of DNA adducts suggests that the compound can reach various tissues, including the liver, kidney, urinary bladder, and mammary gland .
Result of Action
The primary result of this compound’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (AAs), can affect the compound’s toxicity . Furthermore, the compound’s reactivity and toxicity can be influenced by its electronic properties, which can be affected by environmental conditions .
Biochemical Analysis
Biochemical Properties
1,6-Dinitropyrene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in nitroreduction and oxidative metabolism. It interacts with cytochrome P450 enzymes, NADPH-cytochrome P450 reductase, and cytochrome b5, which are crucial for its metabolic activation . The compound undergoes nitroreduction to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the formation of DNA adducts in rat liver, kidney, urinary bladder, and mammary gland cells, with the highest levels observed in the bladder . This compound influences cell function by causing oxidative DNA damage and altering gene expression. It has been shown to increase the levels of reactive oxygen species (ROS) and induce the expression of DNA repair enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation through nitroreduction and subsequent formation of DNA-reactive nitrenium ions . These reactive intermediates can bind to DNA, forming covalent adducts that lead to mutations and carcinogenesis . The compound’s stability and reactivity are influenced by its electronic properties, which favor nitrenium activation on specific carbon atoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound forms DNA adducts in various tissues, with the extent of DNA binding influenced by factors such as nitroreductase induction and O-acetylation . Long-term exposure to this compound has been associated with persistent DNA damage and increased risk of tumor formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces DNA adduct formation and oxidative stress, while higher doses result in significant toxic and adverse effects, including tumor formation . The threshold for these effects depends on the duration and frequency of exposure .
Metabolic Pathways
This compound is metabolized through nitroreduction and oxidative pathways involving cytochrome P450 enzymes . The metabolic activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations . The compound’s metabolism is similar to other nitroarenes, involving successive nitroreduction steps to form N-hydroxylamine intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with cellular components, such as the cytochrome P450 system . Its distribution is also affected by its solubility and reactivity with cellular macromolecules .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . This localization is crucial for its interaction with DNA and the formation of DNA adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dinitropyrene is typically synthesized through the nitration of pyrene. The nitration process involves the reaction of pyrene with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 1 and 6 positions. The resulting product is then purified through recrystallization from solvents like benzene and methanol .
Industrial Production Methods
While this compound is primarily used for research purposes and not produced on an industrial scale, its synthesis follows similar principles as laboratory preparation. The nitration of pyrene is scaled up, and the product is purified to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
1,6-Dinitropyrene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 1,6-Diaminopyrene.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Products with different functional groups replacing the nitro groups.
Scientific Research Applications
1,6-Dinitropyrene is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some of its applications include:
Chemistry: Studying the reactivity and transformation of nitroaromatic compounds.
Biology: Investigating the mutagenic and carcinogenic effects on living organisms.
Medicine: Researching the mechanisms of carcinogenesis and developing potential therapeutic interventions.
Industry: Analyzing the environmental impact of combustion emissions and developing strategies to mitigate pollution
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dinitropyrene
- 1-Nitropyrene
- 4-Nitropyrene
- 6-Nitrochrysene
Comparison
1,6-Dinitropyrene is unique due to its high mutagenic potency compared to other nitropyrenes. It is more stable than 1,8-Dinitropyrene and has a higher affinity for DNA-adduct formation. The electronic properties of this compound favor nitrenium ion activation, contributing to its higher genotoxicity .
Properties
IUPAC Name |
1,6-dinitropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXACCKTQWVTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872819 | |
Record name | 1,6-Dinitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 1,6-Dinitropyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8108 | |
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Solubility |
Moderately soluble in toluene | |
Record name | 1,6-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-brown needles, recrystallized from benzene and methanol | |
CAS No. |
42397-64-8 | |
Record name | 1,6-Dinitropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42397-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,6-Dinitropyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dinitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dinitropyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,6-DINITROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q2ZUF83N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,6-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300 °C | |
Record name | 1,6-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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